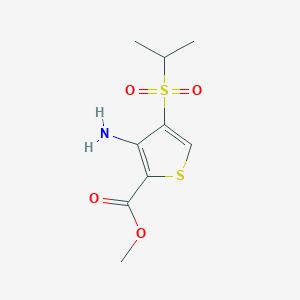

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLWECVRXQXIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381005 | |

| Record name | Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-72-6 | |

| Record name | Methyl 3-amino-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175201-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, a substituted aminothiophene of interest to researchers and professionals in drug development. The proposed synthesis is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction

Substituted thiophenes are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Their isosteric relationship with benzene rings allows for the modulation of physicochemical properties while maintaining biological activity. The target molecule, this compound, features a trifunctionalized thiophene ring, making it a valuable intermediate for the synthesis of more complex molecules, potentially for applications such as local anesthetics, given that the related compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate, is an intermediate for Articaine.[2][3] This guide will detail a multi-step synthesis, providing not only the "how" but also the "why" behind each procedural choice.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be strategically divided into two key phases: the construction of the core 3-aminothiophene-2-carboxylate scaffold and the subsequent introduction of the isopropylsulfonyl group at the 4-position. The latter is the more challenging transformation and dictates the overall strategy. A plausible and efficient route is outlined below.

Caption: A high-level overview of the proposed five-step synthesis.

Part 1: Synthesis of the Thiophene Core

The initial phase of the synthesis focuses on the construction of the fundamental 3-aminothiophene-2-carboxylate ring system. The Gewald aminothiophene synthesis is a powerful and widely used method for this purpose.[4][5][6]

Step 1: Gewald Reaction for Methyl 3-Aminothiophene-2-carboxylate

The Gewald reaction is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[4] For the synthesis of the unsubstituted (at the 4- and 5-positions) core, a starting material that can be considered a formal acetaldehyde equivalent is required. A more direct and well-documented approach for the parent compound involves the reaction of methyl thioglycolate with α,β-dichloropropionitrile.[7]

Caption: A simplified representation of the Gewald-type synthesis of the thiophene core.

Experimental Protocol:

-

A suspension of sodium methoxide in diethyl ether is prepared and cooled.

-

A solution of methyl thioglycolate in ether is added to the stirred suspension.

-

α,β-Dichloropropionitrile in ether is then added dropwise to the reaction mixture.

-

The reaction is stirred for an additional 30 minutes.

-

The mixture is then worked up by adding water and acidifying with acetic acid.

-

The ethereal layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are dried and concentrated.

-

The crude product is purified by vacuum distillation to yield methyl 3-aminothiophene-2-carboxylate.[7]

Causality and Insights: The use of sodium methoxide as a base is crucial for the deprotonation of methyl thioglycolate, initiating the reaction cascade. The subsequent nucleophilic attack and cyclization lead to the formation of the thiophene ring. This method provides a high yield of the desired intermediate.[7]

Part 2: Functionalization of the Thiophene Ring

With the core thiophene structure in hand, the next phase involves the introduction of the isopropylsulfonyl group at the 4-position. This requires a series of steps to ensure regioselectivity and compatibility with the existing functional groups.

Step 2: Protection of the Amino Group

The amino group at the 3-position is a nucleophilic and activating group that can interfere with the subsequent electrophilic substitution (chlorosulfonylation). To prevent unwanted side reactions, it is essential to protect this group. Acetylation is a common and effective method for this purpose.

Experimental Protocol:

-

Methyl 3-aminothiophene-2-carboxylate is dissolved in a suitable solvent, such as acetic anhydride.

-

The mixture is heated under reflux for a short period (e.g., 15 minutes).[8]

-

Water is carefully added to quench the excess acetic anhydride.

-

Upon cooling, the N-acetylated product, methyl 3-acetamidothiophene-2-carboxylate, crystallizes and can be collected by filtration.[8]

Step 3: Chlorosulfonylation at the 4-Position

Chlorosulfonylation is an electrophilic aromatic substitution reaction that introduces a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. The regioselectivity of this reaction is directed by the existing substituents. The acetamido group is an ortho-, para-director, and the methoxycarbonyl group is a meta-director. In this case, the substitution is expected to occur at the 4- or 5-position. It has been reported that chlorosulfonation of 2-carboxythiophene derivatives can yield the 4-sulfonyl chloride as the major product.[9]

Experimental Protocol:

-

The protected intermediate, methyl 3-acetamidothiophene-2-carboxylate, is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred at room temperature for a specified period.

-

The mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the product.

-

The solid product, methyl 3-acetamido-4-(chlorosulfonyl)thiophene-2-carboxylate, is collected by filtration, washed with cold water, and dried.

Step 4: Introduction of the Isopropyl Group

The newly installed chlorosulfonyl group is a versatile handle for further functionalization. To form the isopropyl sulfone, the sulfonyl chloride can be reacted with a suitable isopropyl nucleophile. A Grignard reagent, such as isopropylmagnesium bromide, in the presence of a copper catalyst is a viable option.

Experimental Protocol:

-

A solution of isopropylmagnesium bromide in a suitable solvent (e.g., THF) is prepared.

-

The methyl 3-acetamido-4-(chlorosulfonyl)thiophene-2-carboxylate is dissolved in an anhydrous solvent (e.g., THF) and cooled.

-

A catalytic amount of a copper salt (e.g., CuCl₂) is added.

-

The Grignard reagent is added dropwise to the reaction mixture.

-

The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

The crude product is purified by column chromatography.

Step 5: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group to reveal the free amino group of the target molecule. This is typically achieved by hydrolysis under acidic or basic conditions.

Experimental Protocol:

-

The N-protected target molecule is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous acid (e.g., hydrochloric acid).

-

The mixture is heated under reflux until the deprotection is complete (monitored by TLC).

-

The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the final product, this compound, is purified by recrystallization or column chromatography.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Gewald Reaction | Methyl thioglycolate, α,β-dichloropropionitrile, NaOCH₃ | ~72%[7] |

| 2 | N-Acetylation | Acetic anhydride | High |

| 3 | Chlorosulfonylation | Chlorosulfonic acid | Moderate to Good |

| 4 | Sulfonylation | Isopropylmagnesium bromide, CuCl₂ (cat.) | Moderate |

| 5 | Deprotection | HCl, Methanol | High |

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. The proposed pathway, commencing with the robust Gewald synthesis of the thiophene core followed by a protection-functionalization-deprotection sequence, represents a logical and experimentally feasible approach. Each step is grounded in well-established organic chemistry principles, providing a solid foundation for researchers and drug development professionals to access this and other similarly substituted thiophene derivatives.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Sabnis, R. W. (2009). The Gewald reaction. Journal of Heterocyclic Chemistry, 46(5), 837-851. [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Three component reaction for the synthesis of 3-aminothiophenes. Retrieved from [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

Sources

- 1. chemixl.com [chemixl.com]

- 2. CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google Patents [patents.google.com]

- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

"Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate" CAS number 175201-72-6 properties

An In-depth Technical Guide to Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

A Note on Data Availability: Publicly accessible scientific literature and chemical databases have limited detailed experimental data for this compound (CAS 175201-72-6). To provide a comprehensive and practical guide for researchers, this document will focus on the well-characterized and structurally related analog, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1). The properties and reactivity of this analog offer valuable predictive insights into the chemical behavior of the title compound.

Introduction to Substituted 3-Aminothiophenes

Substituted 3-aminothiophene-2-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a common scaffold in many pharmaceutical agents due to its ability to act as a bioisostere for a benzene ring, while offering unique electronic and steric properties. The presence of an amino group at the 3-position and a carboxylate at the 2-position makes these molecules versatile building blocks for the synthesis of more complex structures, such as fused heterocyclic systems and densely functionalized molecules.[1]

This compound is a member of this family, distinguished by the presence of an isopropylsulfonyl group at the 4-position. This strong electron-withdrawing group is expected to significantly influence the electronic properties of the thiophene ring, affecting its reactivity and potential biological activity.

Physicochemical Properties: A Comparative Analysis

| Property | This compound | Methyl 3-amino-4-methylthiophene-2-carboxylate |

| CAS Number | 175201-72-6[2][3] | 85006-31-1[4][5] |

| Molecular Formula | C9H13NO4S2 | C7H9NO2S[4][5][6] |

| Molecular Weight | 263.34 g/mol | 171.22 g/mol [4][5][6] |

| Appearance | Not available | White to light yellow crystalline powder[7] |

| Melting Point | Not available | 85-88 °C[4][7] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Insight: The replacement of a methyl group with an isopropylsulfonyl group leads to a significant increase in molecular weight and polarity. This will likely result in a higher melting point and altered solubility profile for the title compound compared to its analog. The sulfonyl group's ability to act as a hydrogen bond acceptor may increase its solubility in polar solvents.

Synthesis and Mechanistic Considerations

A common route for the synthesis of 3-aminothiophenes is the Gewald reaction. However, for the specific substitution pattern of the analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, a multi-step synthesis is often employed. One documented method involves the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[8][9]

Example Synthetic Protocol for Methyl 3-amino-4-methylthiophene-2-carboxylate[8]

-

Reaction Setup: Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 mL).

-

Reagent Addition: Heat the solution to boiling and add hydroxylamine hydrochloride (0.69 g).

-

Reflux: Maintain the reaction at reflux for 5 hours.

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Add dry ether (50 mL) to precipitate a sticky solid.

-

Filter the solid with the aid of kieselguhr.

-

Create a slurry of the kieselguhr in water and filter.

-

Basify the filtrate with ammonia.

-

-

Extraction and Isolation:

-

Extract the aqueous layer with ether (2x).

-

Combine the organic extracts and dry over sodium sulfate.

-

Filter and evaporate the solvent to yield the final product.

-

Causality in Experimental Choices:

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this reaction, as it can dissolve the reactants and is stable at the reflux temperature.

-

Hydroxylamine Hydrochloride: This reagent serves as the nitrogen source for the formation of the amino group.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up and Basification: The work-up procedure is designed to remove any remaining water-soluble reagents and byproducts. Basification with ammonia deprotonates the ammonium salt of the product, making it soluble in the organic extraction solvent (ether).

Synthesis Workflow Diagram

Caption: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is critical. For Methyl 3-amino-4-methylthiophene-2-carboxylate, the following spectroscopic data would be expected:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct signals for the aromatic proton on the thiophene ring, the NH₂ protons, the methyl ester protons, and the protons of the methyl group at the 4-position.

-

¹³C NMR: Would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the thiophene ring, and the carbons of the methyl groups.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).[5][10]

-

Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-H and C=C stretching of the aromatic ring and alkyl groups.

Applications in Drug Discovery and Development

Thiophene-based molecules are prevalent in pharmaceuticals. The analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a key starting material in the synthesis of the local anesthetic Articaine .[7] This highlights the importance of this class of compounds as versatile intermediates in the pharmaceutical industry.[1][11]

The introduction of an isopropylsulfonyl group in the title compound could impart novel pharmacological properties. Sulfonamides are a well-known class of antibacterial drugs, and the sulfonyl group can also be found in various other therapeutic agents. Therefore, this compound could be a valuable building block for the discovery of new bioactive molecules.[12]

Potential Drug Discovery Workflow

Caption: A potential workflow for drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for the analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, should be considered as a minimum standard.

GHS Hazard Statements for the Analog: [5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Precautionary Measures: [13][14][15]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[14]

Conclusion

This compound represents an intriguing yet under-characterized molecule. By drawing parallels with its well-documented analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, we can anticipate its physicochemical properties, potential synthetic routes, and applications. The presence of the isopropylsulfonyl group suggests that this compound could be a valuable building block for novel therapeutic agents. Further research is warranted to fully elucidate its properties and unlock its potential in drug discovery and materials science.

References

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]

-

SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

-

gsrs. METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

-

NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Chen, H., Engkvist, O., Wang, Y., Olivecrona, M., & Blaschke, T. (2019). Applications of Deep-Learning in Exploiting Large-Scale and Heterogeneous Compound Data in Industrial Pharmaceutical Research. Frontiers in Pharmacology, 10, 1303. [Link]

-

Advanced Chemical Intermediates. Products. Retrieved from [Link]

-

Di Mauro, G., et al. (2025). Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Custom chemicals & building blocks product catalogue [acints.com]

- 2. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]

- 3. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 4. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 11. Applications of Deep-Learning in Exploiting Large-Scale and Heterogeneous Compound Data in Industrial Pharmaceutical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

"Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science.[1][2] Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a detailed analysis of the molecule's structural features, exploring the interplay of electronic and steric effects that govern its preferred conformation. By integrating data from analogous compounds and established principles of physical organic chemistry, we present a comprehensive overview of intramolecular interactions, rotational barriers, and the probable low-energy conformations of this molecule. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel thiophene-based compounds.

Introduction to the Core Structure

The subject of this guide, this compound, belongs to the class of highly substituted 2-aminothiophene-3-carboxylates, which are valuable intermediates in organic synthesis.[3] The thiophene ring is an important pharmacophore in medicinal chemistry, known for its diverse biological activities.[2] The specific substitution pattern of this molecule—an amino group at position 3, an isopropylsulfonyl group at position 4, and a methyl carboxylate at position 2—creates a unique electronic and steric environment that dictates its molecular geometry and reactivity.

The key structural components are:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity is derived from the delocalization of six π-electrons.[2]

-

Amino Group (-NH₂): An electron-donating group that can participate in resonance and hydrogen bonding.

-

Methyl Carboxylate Group (-COOCH₃): An electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Isopropylsulfonyl Group (-SO₂(i-Pr)): A bulky, strongly electron-withdrawing group that influences the electronic properties of the thiophene ring and imposes significant steric constraints.[4]

The interplay between these groups, particularly the potential for intramolecular hydrogen bonding and steric repulsion, is central to understanding the molecule's conformation.

Analysis of the Molecular Structure and Key Geometric Parameters

While a definitive crystal structure for this compound is not publicly available, we can infer its key geometric parameters from high-resolution crystallographic data of closely related compounds, such as Methyl-3-aminothiophene-2-carboxylate.[5]

The Thiophene Core

The thiophene ring is expected to be largely planar. In analogous structures, the C-S bond lengths typically range from 1.71 to 1.74 Å, and the internal ring angles are consistent with a five-membered aromatic system.[5] The substituents will induce minor deviations from perfect planarity.

Substituent Orientations

The relative orientation of the amino, carboxylate, and sulfonyl groups is critical. The planarity of these groups with respect to the thiophene ring is influenced by a balance of electronic conjugation and steric hindrance.

-

Amino Group: The nitrogen atom of the amino group is likely to be sp² hybridized, allowing its lone pair to participate in resonance with the thiophene ring and the adjacent carboxylate group.

-

Methyl Carboxylate Group: This group will tend towards coplanarity with the thiophene ring to maximize π-orbital overlap. However, steric clashes with the adjacent amino group and the 4-position sulfonyl group may force a slight twist.

-

Isopropylsulfonyl Group: Due to the tetrahedral geometry around the sulfur atom and the bulk of the isopropyl group, this substituent will not be coplanar with the thiophene ring. The C(thiophene)-S bond will allow for rotation, leading to different conformational isomers.

A summary of expected bond lengths and angles, based on analogous structures, is presented in Table 1.

| Parameter | Expected Value Range | Rationale / Analogous Compound Data |

| Thiophene Ring | ||

| C-S | 1.71 - 1.74 Å | Based on crystal structures of substituted thiophenes.[5] |

| C=C | 1.36 - 1.38 Å | Typical for aromatic double bonds in thiophenes. |

| C-C | 1.43 - 1.45 Å | |

| Substituents | ||

| C2-C(carbonyl) | 1.46 - 1.50 Å | Shorter than a typical C-C single bond due to conjugation.[6] |

| C=O | ~1.23 Å | Standard carbonyl double bond length. |

| C-O(ester) | ~1.34 Å | |

| C3-N | 1.34 - 1.36 Å | Partial double bond character due to resonance.[5] |

| C4-S(sulfonyl) | ~1.77 Å | Typical C(aromatic)-S bond length. |

| S=O | ~1.44 Å | Standard sulfonyl double bond length. |

Conformational Analysis: The Role of Non-covalent Interactions

The overall conformation of this compound is determined by the rotational freedom around several key single bonds. The most stable conformer will be the one that minimizes steric strain while maximizing stabilizing interactions, such as intramolecular hydrogen bonds.

Intramolecular Hydrogen Bonding

A critical feature of this molecule is the high propensity for an intramolecular hydrogen bond (IHB) to form between one of the hydrogen atoms of the 3-amino group and the carbonyl oxygen of the 2-methyl carboxylate group.[7][8] This interaction creates a stable six-membered pseudo-ring.

-

Causality: The formation of this IHB significantly restricts the rotation around the C2-C(carbonyl) and C3-N bonds, locking the amino and carboxylate groups into a relatively planar and rigid arrangement with the thiophene ring.[5] This type of hydrogen bonding is a well-documented phenomenon in ortho-amino-substituted aromatic esters and amides.[9]

The logical relationship governing this primary conformational feature can be visualized as follows:

Conformation of the Isopropylsulfonyl Group

The bulky isopropylsulfonyl group at the C4 position introduces significant steric hindrance.[10] The conformation of this group is primarily dictated by rotation around the C4-S bond. The two sulfonyl oxygens and the isopropyl group create a sterically demanding environment that will influence the orientation of adjacent groups.

The lowest energy conformation will likely involve the isopropyl group orienting itself to minimize steric clashes with the thiophene ring and the adjacent amino group. The sulfonyl oxygens will also seek to minimize repulsive interactions. Due to the steric bulk, it is anticipated that the rotational barrier around the C4-S bond will be significant.

Overall Molecular Conformation

The combination of the rigid, planar system formed by the IHB and the bulky, flexible isopropylsulfonyl group leads to a limited number of low-energy conformers. The most probable conformation will feature:

-

A planar arrangement of the thiophene ring, the amino group, and the methyl carboxylate group, stabilized by the intramolecular hydrogen bond.

-

The isopropyl group of the sulfonyl moiety will be oriented away from the thiophene ring to minimize steric repulsion. The C-H bond of the isopropyl group's tertiary carbon will likely be staggered relative to the C3-C4 and C4-C5 bonds of the thiophene ring.

Experimental and Computational Methodologies for Conformation Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be employed.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction

This technique provides the most accurate and unambiguous determination of the solid-state molecular structure.

-

Step 1: Crystal Growth. High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of hexane and ethyl acetate).

-

Step 2: Data Collection. A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Step 3: Structure Solution and Refinement. The diffraction data are processed to solve the crystal structure, revealing precise bond lengths, bond angles, and torsional angles, as well as intermolecular interactions in the crystal lattice.[11]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of atoms in solution, helping to elucidate the preferred conformation.

-

Step 1: Sample Preparation. A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Step 2: 1D NMR Spectra Acquisition. ¹H and ¹³C NMR spectra are acquired to assign all proton and carbon signals.

-

Step 3: 2D NOESY Spectrum Acquisition. A NOESY experiment is performed. Cross-peaks in the NOESY spectrum indicate protons that are close in space (< 5 Å), which can help to confirm the relative orientation of the isopropyl group and the protons on the thiophene ring and methyl ester.

Computational Workflow

In the absence of experimental data, computational modeling is a powerful tool for predicting molecular structure and conformation.

Workflow Description:

-

Initial Structure Generation: A 2D structure of the molecule is drawn and converted to a 3D model.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (primarily around the C2-C(carbonyl), C3-N, and C4-S bonds) to identify potential low-energy conformers.

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[12] This process finds the lowest energy geometry for each starting conformation.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Analysis: The resulting low-energy conformers are analyzed to determine their relative energies, key dihedral angles, the presence and strength of intramolecular hydrogen bonds, and any significant steric interactions.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of stabilizing and destabilizing forces. The formation of a strong intramolecular hydrogen bond between the 3-amino and 2-carboxylate groups is expected to enforce a high degree of planarity and rigidity in that region of the molecule. The bulky isopropylsulfonyl group at the 4-position introduces significant steric constraints, limiting the number of accessible low-energy conformations. A comprehensive understanding of these structural features, ideally validated through the experimental and computational methods outlined in this guide, is essential for the rational design of new materials and therapeutic agents based on this promising thiophene scaffold.

References

-

Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. Available at: [Link]

-

Benassi, R., Folli, U., Schenetti, L., & Taddei, F. (1988). Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole. Journal of the Chemical Society, Perkin Transactions 2, (9), 1741-1748. Available at: [Link]

-

Conformational Analysis of a Furan, Thiophene Alternating π System. eGrove, University of Mississippi. Available at: [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl Intermediates Pvt. Ltd.. Available at: [Link]

-

The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones – 5-HT 6 receptor antagonists and beyond. ResearchGate. Available at: [Link]

-

Molecular modeling and antioxidant activity of newly synthesized 3-hydroxy-2-substituted-thiophene derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. Available at: [Link]

-

Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate. PubMed. Available at: [Link]

-

Intramolecular hydrogen bonding in medicinal chemistry. PubMed. Available at: [Link]

-

Steric and electronic interactions controlling the cis/trans isomer equilibrium at X-Pro tertiary amide motifs in solution. PubMed. Available at: [Link]

-

The interplay between steric and electronic effects in S(N)2 reactions. PubMed. Available at: [Link]

-

Effects of intramolecular hydrogen bonds on lipophilicity. PubMed. Available at: [Link]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI. Available at: [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available at: [Link]

-

Steric effects. Wikipedia. Available at: [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. Available at: [Link]

-

Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC - NIH. Available at: [Link]

-

Do Sulfonamides Interact with Aromatic Rings? PubMed. Available at: [Link]

Sources

- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemixl.com [chemixl.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. mdpi.com [mdpi.com]

- 10. Steric effects - Wikipedia [en.wikipedia.org]

- 11. Do Sulfonamides Interact with Aromatic Rings? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate: A Technical Guide

Molecular Structure and Predicted Spectroscopic Overview

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS: 175201-72-6, Molecular Formula: C₉H₁₃NO₄S₂) is a polysubstituted thiophene carrying functionalities that are crucial for its chemical reactivity and potential biological activity. A thorough spectroscopic analysis is essential for its unambiguous identification and quality control.

Molecular Structure:

Based on its structure, we can anticipate key spectroscopic signatures: signals from the thiophene ring proton, the amino group protons, the methyl ester, and the isopropylsulfonyl group in NMR; characteristic vibrational modes for the sulfonyl, amino, and carbonyl groups in IR; and specific fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like CDCl₃ are summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Notes |

| Thiophene-H (C5-H) | ~7.5 - 8.0 | Singlet (s) | 1H | The single proton on the thiophene ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent sulfonyl and ester groups. |

| Amino (-NH₂) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can be highly variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. |

| Isopropyl Methine (-CH(CH₃)₂) | ~3.5 - 4.0 | Septet (sept) | 1H | This proton is coupled to the six equivalent methyl protons, resulting in a septet. Its chemical shift is influenced by the adjacent electron-withdrawing sulfonyl group. |

| Methyl Ester (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | 3H | Methyl esters typically appear in this region as sharp singlets. |

| Isopropyl Methyls (-CH(CH₃)₂) | ~1.3 - 1.5 | Doublet (d) | 6H | The two methyl groups of the isopropyl moiety are equivalent and are split into a doublet by the methine proton. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Notes |

| Carbonyl (-C=O) | ~165 - 170 | The ester carbonyl carbon is typically found in this downfield region. |

| Thiophene C2 | ~105 - 115 | This carbon, bearing the ester group, is influenced by the adjacent amino group and the ring sulfur. |

| Thiophene C3 | ~145 - 155 | The carbon attached to the amino group is expected to be significantly downfield. |

| Thiophene C4 | ~130 - 140 | The carbon bearing the sulfonyl group will be deshielded. |

| Thiophene C5 | ~125 - 135 | The carbon with the single proton will be in the aromatic region. |

| Isopropyl Methine (-CH(CH₃)₂) | ~55 - 65 | The methine carbon of the isopropylsulfonyl group. |

| Methyl Ester (-OCH₃) | ~50 - 55 | A typical chemical shift for a methyl ester carbon. |

| Isopropyl Methyls (-CH(CH₃)₂) | ~15 - 20 | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and label it appropriately.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm

-

Acquisition Time: ~2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Notes |

| 3450 - 3300 | N-H stretch | Medium | The amino group will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium | Stretching vibrations of the C-H bonds in the isopropyl and methyl ester groups. |

| ~3100 | C-H stretch (aromatic) | Weak | C-H stretching of the thiophene ring proton. |

| ~1700 | C=O stretch | Strong | The ester carbonyl group will exhibit a strong absorption band in this region. |

| ~1620 | N-H bend | Medium | The scissoring vibration of the amino group. |

| ~1350 and ~1150 | S=O stretch | Strong | Asymmetric and symmetric stretching vibrations of the sulfonyl group. These are typically two strong and distinct bands. |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

Molecular Ion (M⁺):

-

The molecular ion peak is expected at m/z = 263, corresponding to the molecular weight of the compound (C₉H₁₃NO₄S₂). The intensity of this peak may be moderate to low due to the potential for facile fragmentation.

Key Fragmentation Pathways:

-

Loss of the isopropyl group: A significant fragment at m/z = 220 ([M - C₃H₇]⁺) is expected from the cleavage of the C-S bond of the isopropylsulfonyl group.

-

Loss of the methoxy group: Fragmentation of the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in a peak at m/z = 232 ([M - OCH₃]⁺).

-

Loss of the entire ester group: A fragment corresponding to the loss of the carbomethoxy group (•COOCH₃) may be observed at m/z = 204.

-

Sulfone fragmentation: Cleavage of the sulfonyl group can occur, potentially leading to fragments from the loss of SO₂ (m/z = 199).

-

Rearrangements: Sulfones are known to undergo rearrangements under EI conditions, which can lead to complex fragmentation patterns.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Procedure (Direct Insertion Probe):

-

Load a small amount of the sample into a capillary tube.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization profile has been established. The included experimental protocols offer a standardized approach for researchers to obtain high-quality data for this compound and other novel thiophene derivatives. This guide serves as a valuable resource for the identification, characterization, and quality control of this important class of molecules in a research and development setting.

References

At the time of this writing, direct experimental data for the target compound was not found in publicly available, indexed sources. The predictions and protocols are based on general principles and data from the following types of sources:

-

NIST Chemistry WebBook. National Institute of Standards and Technology. (Provides access to spectroscopic data for a wide range of organic compounds, which can be used for comparison). [Link]

-

PubChem. National Center for Biotechnology Information. (A public repository of chemical information, including some spectral data for related compounds). [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (A comprehensive database of NMR, MS, IR, Raman, and ESR spectra). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

An In-Depth Technical Guide to the Synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of various pharmacologically active agents. This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a primary focus on a rationally designed approach based on the Gewald reaction. We will delve into the selection of precursors, the mechanistic underpinnings of the core transformations, and detailed, field-proven protocols. Furthermore, alternative synthetic strategies are explored, offering a broader perspective for process optimization and scale-up. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel thiophene-based therapeutics.

Introduction: The Significance of the 3-Aminothiophene Scaffold

The 3-aminothiophene-2-carboxylate core is a privileged scaffold in drug discovery. The arrangement of the amino and carboxylate functionalities provides a versatile platform for a wide array of chemical modifications, enabling the exploration of structure-activity relationships. The introduction of a sulfonyl group at the 4-position, as in the target molecule, significantly influences the electronic properties and steric profile of the thiophene ring, often leading to enhanced biological activity and improved pharmacokinetic properties. For instance, the structurally related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, serves as a crucial intermediate in the manufacture of the local anesthetic Articaine, highlighting the pharmaceutical relevance of this class of compounds.[1][2][3]

This guide will primarily focus on a convergent and efficient synthetic strategy, beginning with the preparation of key precursors and culminating in the formation of the target molecule.

Proposed Primary Synthetic Pathway: A Modified Gewald Approach

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[4][5] The classical reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[6][7][8] For the synthesis of our target molecule, a logical modification of this approach is proposed, involving the reaction of a pre-formed α-sulfonylacetonitrile with a glyoxylate derivative.

The proposed overall synthetic scheme is depicted below:

Caption: Proposed synthetic pathway for the target molecule.

Synthesis of Key Precursor: 2-(Isopropylsulfonyl)acetonitrile

The cornerstone of this synthetic strategy is the preparation of 2-(isopropylsulfonyl)acetonitrile. This precursor introduces the required isopropylsulfonyl moiety and the active methylene group necessary for the subsequent cyclization. The synthesis is logically approached in two steps: nucleophilic substitution to form the thioether, followed by oxidation to the sulfone.

Step 1: Synthesis of Isopropylthioacetonitrile

This reaction involves the nucleophilic attack of isopropyl thiolate on chloroacetonitrile. The thiolate is generated in situ by treating isopropyl mercaptan with a suitable base.

-

Reaction: Isopropyl Mercaptan + Chloroacetonitrile → Isopropylthioacetonitrile

-

Rationale for Reagent Selection:

-

Isopropyl Mercaptan: The source of the isopropylthio group.

-

Chloroacetonitrile: A readily available and reactive electrophile.

-

Base (e.g., Sodium Ethoxide in Ethanol): To deprotonate the mercaptan, forming the more nucleophilic thiolate. Anhydrous conditions are preferred to prevent hydrolysis of the nitrile.

-

Step 2: Oxidation to 2-(Isopropylsulfonyl)acetonitrile

The synthesized isopropylthioacetonitrile is then oxidized to the corresponding sulfone. This transformation is critical as the electron-withdrawing nature of the sulfonyl group further activates the adjacent methylene protons, facilitating the subsequent Knoevenagel-type condensation. A patent describing the synthesis of the analogous ethylsulfonyl acetonitrile from ethylthio acetonitrile using hydrogen peroxide as the oxidant provides a strong precedent for this step.[9]

-

Reaction: Isopropylthioacetonitrile + Oxidizing Agent → 2-(Isopropylsulfonyl)acetonitrile

-

Rationale for Reagent Selection:

-

Hydrogen Peroxide (H₂O₂): A common, effective, and relatively clean oxidizing agent for converting sulfides to sulfones.

-

Acetic Acid (Solvent/Catalyst): Often used as a solvent and can facilitate the oxidation process.

-

Catalyst (e.g., Sodium Tungstate): As described in the analogous synthesis, a catalyst can be employed to promote the oxidation.[9]

-

Gewald-Type Cyclization to Form the Thiophene Ring

With the key precursor in hand, the final step is the construction of the 3-aminothiophene-2-carboxylate ring. This is a multicomponent reaction that brings together the sulfonylacetonitrile, a glyoxylate derivative, and elemental sulfur.

-

Reaction: 2-(Isopropylsulfonyl)acetonitrile + Methyl Glyoxylate + Elemental Sulfur → this compound

-

Rationale for Reagent Selection:

-

Methyl Glyoxylate: This α-ketoester provides the C2-carboxylate and the C5-methine of the thiophene ring.

-

Elemental Sulfur (S₈): The source of the sulfur atom for the thiophene ring.

-

Base (e.g., Morpholine or Triethylamine): Catalyzes the initial Knoevenagel-type condensation between the sulfonylacetonitrile and methyl glyoxylate. It also facilitates the subsequent steps of the reaction cascade.

-

Mechanistic Considerations:

The reaction is believed to proceed through the following key steps:

-

Knoevenagel Condensation: The base abstracts a proton from the active methylene group of 2-(isopropylsulfonyl)acetonitrile, which then attacks the carbonyl carbon of methyl glyoxylate. Subsequent dehydration yields a highly electrophilic α,β-unsaturated nitrile.

-

Michael Addition of Sulfur: The base reacts with elemental sulfur to form a polysulfide species, which then adds to the β-carbon of the unsaturated nitrile intermediate.

-

Cyclization and Tautomerization: The terminal sulfur of the added chain attacks the nitrile carbon, leading to the formation of a five-membered ring. A subsequent tautomerization and aromatization results in the final 3-aminothiophene product.

Sources

- 1. chemixl.com [chemixl.com]

- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

A Technical Guide to the Potential Biological Activity of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a key intermediate in the synthesis of a class of targeted therapeutics known as Janus kinase (JAK) inhibitors. While the compound itself is not biologically active in the traditional sense, its critical role in the formation of potent immunomodulatory agents makes understanding its synthetic utility and the biological activity of its derivatives paramount. This guide provides an in-depth analysis of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical mediator of immune response, and details the role of this compound in the synthesis of filgotinib (formerly GLPG0634), a selective JAK1 inhibitor. Furthermore, this document outlines the key experimental protocols for evaluating the biological activity of such JAK inhibitors, including in vitro kinase assays and cellular assays for assessing pathway inhibition.

Introduction: The Significance of a Synthetic Intermediate

This compound (CAS Number: 175201-72-6) is a thiophene derivative that has garnered significant attention in medicinal chemistry.[1][2] Its primary importance lies not in its intrinsic biological activity, but in its function as a crucial building block for the synthesis of highly selective Janus kinase (JAK) inhibitors.[3] The thiophene core and its substituents provide a scaffold for the construction of molecules that can potently and selectively modulate the activity of the JAK family of enzymes, which are central to immune signaling.[4] Therefore, the "potential biological activity" of this compound is best understood through the lens of the final drug products it helps create, such as the selective JAK1 inhibitor, filgotinib.[3][5]

The Janus Kinase (JAK)-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide variety of cytokines, interferons, and growth factors, thereby regulating processes such as immunity, cell proliferation, and inflammation.[6][7] Dysregulation of this pathway is implicated in a range of autoimmune disorders and cancers, making it a prime target for therapeutic intervention.[8][9]

The pathway consists of three main components:

-

Receptors: Cell surface receptors that bind to specific extracellular ligands like cytokines.

-

Janus Kinases (JAKs): A family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are associated with the intracellular domains of these receptors.[10]

-

Signal Transducer and Activator of Transcription (STAT) proteins: A family of latent transcription factors that, upon activation, translocate to the nucleus to regulate gene expression.[8]

Mechanism of Action:

-

Ligand Binding and Receptor Dimerization: The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity.

-

JAK Activation: This proximity allows the JAKs to phosphorylate and activate each other (trans-phosphorylation).

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[8] The STATs are then themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in the immune response.[11]

Synthetic Utility in the Development of Filgotinib (GLPG0634)

This compound serves as a key starting material in the synthesis of filgotinib, a selective JAK1 inhibitor.[3] Filgotinib has shown efficacy in the treatment of inflammatory conditions such as rheumatoid arthritis.[5][12] The synthesis of filgotinib highlights the importance of the thiophene scaffold in achieving potent and selective JAK1 inhibition.

While the full, detailed industrial synthesis is proprietary, the general synthetic approach involves the reaction of this compound with other chemical entities to construct the final triazolopyridine core of filgotinib. This process underscores the "causality behind experimental choices," where the specific structure of the starting thiophene derivative is designed to facilitate the necessary chemical transformations to yield a molecule with the desired three-dimensional conformation to fit into the ATP-binding pocket of JAK1.

Evaluating the Biological Activity of JAK Inhibitors

The potential biological activity of compounds derived from this compound is assessed through a series of in vitro and cellular assays designed to measure their inhibitory effect on the JAK-STAT pathway.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[9][13] A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.[14]

Experimental Protocol: In Vitro JAK Kinase Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific recombinant JAK enzyme.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Poly-GT (poly(Glu, Tyr) 4:1) or other suitable peptide substrate

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Test compound (e.g., filgotinib) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate solution in kinase assay buffer. The optimal enzyme concentration should be determined empirically.

-

Reaction Setup:

-

Add 1 µL of the serially diluted compound to the wells of the assay plate.

-

Add 5 µL of the 2X enzyme/substrate mix to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

-

Initiation of Kinase Reaction:

-

Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.

-

Add 5 µL of the 2X ATP solution to all wells to start the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Termination and Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Kinase | Filgotinib IC₅₀ (nM)[15][16] |

| JAK1 | 10 |

| JAK2 | 28 |

| JAK3 | 810 |

| TYK2 | 116 |

Cellular Assays

Cellular assays are essential for determining the activity of a compound in a more physiologically relevant context.[17] These assays typically measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines.[18][19]

Experimental Protocol: Cellular Assay for STAT Phosphorylation

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by a test compound in a cellular context.

Materials:

-

Human whole blood or a relevant cell line (e.g., HEL cells, which have a constitutively active JAK2)[18]

-

Cytokine appropriate for the JAK-STAT pathway being studied (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)

-

Test compound serially diluted in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., BD Phosflow™ Fix Buffer I)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorescently-labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Compound Treatment:

-

Aliquot whole blood or cell suspension into tubes.

-

Add the test compound at various concentrations and incubate for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Cytokine Stimulation:

-

Add the appropriate cytokine to stimulate the JAK-STAT pathway.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding a fixation buffer.

-

Permeabilize the cells by adding a permeabilization buffer to allow for intracellular antibody staining.

-

-

Antibody Staining:

-

Add the fluorescently-labeled anti-phospho-STAT antibody and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend in PBS.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal.

-

-

Data Analysis:

-

Determine the median fluorescence intensity (MFI) for each sample.

-

Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the stimulated and unstimulated controls.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

The results from these cellular assays provide a more accurate representation of a compound's potency and selectivity in a biological system, as they account for factors such as cell permeability and off-target effects.[17]

Conclusion

This compound is a molecule of significant interest to the drug development community, not for its own biological effects, but for its indispensable role in the synthesis of potent and selective JAK inhibitors. Its chemical structure provides the foundation for building molecules like filgotinib that can effectively modulate the JAK-STAT pathway, a key driver of inflammatory and autoimmune diseases. The potential biological activity of this compound is, therefore, realized through its derivatives, and is rigorously evaluated using a combination of in vitro and cellular assays that probe the intricate workings of the JAK-STAT signaling cascade. This guide provides a framework for understanding the scientific rationale and experimental approaches central to the development of this important class of therapeutics.

References

-

JAK-STAT signaling pathway. In: Wikipedia. Accessed January 17, 2026. [Link]

-

The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. 2012. [Link]

-

Jak-Stat Signaling Pathway. Sino Biological. Accessed January 17, 2026. [Link]

-

JAK-STAT Signalling Pathway. Slideshare. 2019. [Link]

-

In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. 2013. [Link]

-

Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. PubMed. 2010. [Link]

-

In vitro JAK kinase activity and inhibition assays. PubMed. 2013. [Link]

-

A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. PubMed. 2010. [Link]

-

Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ASH Publications. 2023. [Link]

-

Filgotinib. In: Wikipedia. Accessed January 17, 2026. [Link]

-

Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Oxford Academic. 2021. [Link]

-

Filgotinib. PubChem. Accessed January 17, 2026. [Link]

-

Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials. PubMed Central. 2020. [Link]

-

Filgotinib: A Clinical Pharmacology Review. PubMed Central. 2022. [Link]

-

Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Oxford Academic. 2022. [Link]

-

In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. ResearchGate. 2022. [Link]

-

Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. 2014. [Link]

-

AB0494 Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar PK and PD Profiles in Japanese and Caucasian Healthy Volunteers. ResearchGate. 2016. [Link]

-

Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed. 2020. [Link]

-

Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. PubMed. 2013. [Link]

-

Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. 2014. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. 2021. [Link]

-

This compound, 95% Purity, C9H13NO4S2, 1 gram. CP Lab Safety. Accessed January 17, 2026. [Link]

-

Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. 2020. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. 2022. [Link]

- Synthesis methods for upadacitinib and intermediate thereof.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. 2023. [Link]

Sources

- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 8. sinobiological.com [sinobiological.com]

- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. JAK/STAT Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Filgotinib - Wikipedia [en.wikipedia.org]

- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

"Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate" solubility and stability profile

An In-depth Technical Guide to the Solubility and Stability Profile of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

Executive Summary

This compound (CAS No. 175201-72-6) is a substituted thiophene derivative.[1][2] Compounds within this class are recognized for their versatile roles as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] A thorough understanding of the physicochemical properties of such an intermediate, specifically its solubility and stability, is a prerequisite for successful drug development, influencing everything from reaction kinetics in synthesis to formulation and bioavailability of a final active pharmaceutical ingredient (API).

This guide serves as a technical framework for researchers and drug development professionals. Due to the limited availability of specific experimental data in public literature for this exact molecule, this document provides a predictive analysis based on its chemical structure and details the rigorous, field-proven methodologies required to empirically determine its solubility and stability profiles. We will explore the structural components of the molecule to forecast its behavior and provide self-validating experimental protocols grounded in authoritative standards, such as those from the International Council for Harmonisation (ICH).

Physicochemical Characterization and Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical synthesis and biological systems. It is governed by the interplay of its molecular structure with the properties of the solvent.

Molecular Structure Analysis

To predict the solubility of this compound, we must dissect its constituent functional groups:

-

Thiophene Ring: This core heterocyclic ring is aromatic and contributes to the molecule's overall lipophilicity. Thiophenes are generally insoluble in water but show good solubility in many organic solvents.[5][6][7]

-

Amino Group (-NH₂): As a primary amine, this group can act as both a hydrogen bond donor and acceptor. This can enhance solubility in polar protic solvents.

-

Isopropylsulfonyl Group (-SO₂(CH(CH₃)₂)): This is a strongly polar and electron-withdrawing group. The sulfonyl moiety can act as a hydrogen bond acceptor. While polar, the bulky isopropyl group adds lipophilic character.

-